(Tetrahydro-3-furyl)methyl oleate
Description
Context within Bio-based Esters and Renewable Chemical Feedstocks
The chemical industry is undergoing a significant shift, moving away from its reliance on finite fossil fuels towards renewable feedstocks. acs.orgmun.ca Biomass—plant and animal matter—serves as a primary source for these new chemical building blocks. greenchemistry-toolkit.orgreagent.co.uk Vegetable oils and animal fats, in particular, are rich sources of triglycerides, which can be processed into valuable oleochemicals like fatty acids and their esters. researchgate.netrsc.org These bio-based esters are central to the development of products such as biolubricants, bioplastics, solvents, and surfactants. researchgate.net
Bio-based lubricants, for instance, offer significant advantages over traditional mineral oil-based products, including high biodegradability, low toxicity, superior lubricity, and a higher flash point. stle.orgresearchgate.net (Tetrahydro-3-furyl)methyl oleate (B1233923) fits directly into this context. Its oleate portion is derived from oleic acid, one of the most abundant fatty acids in nature, found in sources like olive and palm oil. silverfernchemical.comwikipedia.org The alcohol moiety, (tetrahydro-3-furyl)methanol, can be derived from furan-based compounds, which are themselves produced from the dehydration of sugars found in lignocellulosic biomass. nih.govmdpi.com Therefore, the entire molecule can be sourced from renewable raw materials, aligning perfectly with the principles of sustainable chemistry. reagent.co.uk
Table 1: General Comparison of Bio-based Lubricants and Mineral Oil Lubricants
| Property | Bio-based Lubricants (Vegetable Oil Esters) | Mineral Oil-based Lubricants |
| Source | Renewable (e.g., vegetable oils, animal fats) | Non-renewable (Crude Oil) |
| Biodegradability | High | Low |
| Toxicity | Low | Can be high |
| Lubricity | Excellent | Good |
| Viscosity Index | High | Variable, often requires additives |
| Flash Point | High | Lower |
| Oxidative Stability | Generally poor (can be improved by chemical modification) | Good to Excellent |
| Low-Temperature Performance | Often poor (high pour point) | Good |
This table presents generalized data compiled from sources stle.orgresearchgate.netjree.ir.
Significance of Tetrahydrofuran (B95107) and Oleate Moieties in Advanced Organic Synthesis
The properties and potential applications of (Tetrahydro-3-furyl)methyl oleate are best understood by examining its two primary structural components.
The oleate moiety , derived from oleic acid, is a C18 monounsaturated fatty acid chain. wikipedia.org Oleic acid is a key platform chemical in the oleochemical industry due to its widespread availability and inherent biodegradability. silverfernchemical.comacs.orgresearchgate.net In ester form, the long hydrocarbon chain provides lubricity and hydrophobicity, which are critical properties for lubricants and plasticizers. silverfernchemical.com The single point of unsaturation (a cis-double bond) influences the molecule's physical state, making it liquid at room temperature, but it is also a site for chemical modification, such as epoxidation, to further tune its properties and improve stability. jree.irresearchgate.netresearchgate.net
The tetrahydrofuran (THF) moiety is a five-membered saturated cyclic ether. This structural unit is prevalent in a vast number of natural products and biologically active compounds. nih.gov In synthetic chemistry, the THF ring is significant for several reasons. It can be produced from renewable biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.orgncsu.edu The incorporation of a THF ring into a molecule can alter its properties, for example, by introducing polarity and improving solvency. The synthesis of substituted tetrahydrofurans is a major focus in organic chemistry, with numerous methods developed to control their stereochemistry. researchgate.net In the context of a lubricant, the cyclic ether structure could potentially influence viscosity, thermal stability, and interactions with metal surfaces. A new type of bio-lubricant based on a hydroxytetrahydrofuran structure derived from linoleic acid has shown excellent thermal stability and lubricating performance, suggesting the potential benefits of this moiety. nih.gov
Current Research Trajectories and Future Prospects in Sustainable Chemistry
While direct research on this compound is emerging, its structure points to several promising research trajectories and applications within the framework of sustainable chemistry. mun.ca
The primary application would likely be as a bio-lubricant or a plasticizer . chemicalbook.com Future research would involve its synthesis and a thorough evaluation of its physicochemical properties. The synthesis could be achieved through various methods, with enzymatic esterification being a particularly attractive green chemistry approach. mdpi.comnih.govresearchgate.net Lipase-catalyzed reactions can be performed under mild conditions, often solvent-free, with high selectivity, reducing waste and energy consumption. dss.go.thmdpi.com
Once synthesized, key performance metrics would need to be determined. For lubricant applications, this includes kinematic viscosity, viscosity index, pour point, flash point, and oxidative stability. researchgate.netjree.ir For plasticizer applications, its effectiveness in polymers like PVC would be evaluated. These properties would be benchmarked against both conventional petroleum-based products and other existing bio-based esters.
Looking further ahead, the molecule represents a platform for further chemical modification. The double bond of the oleate chain and the ether linkage of the THF ring are potential sites for functionalization to create even more specialized, high-value chemicals. As the chemical industry continues its transition towards a circular economy, compounds like this compound, which can be produced entirely from biomass feedstocks, exemplify the future of sustainable chemical manufacturing. acs.orgmalvernpanalytical.comaston.ac.uk
Table 2: Selected Synthesis Routes for Bio-based Chemical Precursors
| Precursor/Product | Feedstock | Key Process | Catalyst/Method | Reference |
| Methyl Oleate | Oleic Acid + Methanol (B129727) | Esterification | Cation exchange resin | tsijournals.com |
| Methyl Oleate | Oleic Acid + Methanol | Esterification | Ionic liquid | tsijournals.com |
| 2-Methyltetrahydrofuran (MTHF) | Sugars (from Biomass) | Hydrogenation/Dehydration | Metal catalysts | rsc.org |
| Furfural | Hemicellulose (from Biomass) | Dehydration | Acid catalyst (e.g., AlCl₃) in biphasic system | nih.gov |
| Branched Biolubricant | Oleic Acid | Oxidation, Esterification, Grignard Reaction, Hydrodeoxygenation | Multi-step chemical synthesis | researchgate.net |
| Oleoyl Chloride | Oleic Acid | Acyl-chlorination | Thionyl chloride (Non-catalytic) | researchgate.net |
Properties
CAS No. |
150-81-2 |
|---|---|
Molecular Formula |
C23H42O3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
oxolan-3-ylmethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+ |
InChI Key |
NSMHOFMBVBYNJX-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CCOC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Other CAS No. |
150-81-2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Tetrahydro 3 Furyl Methyl Oleate
Esterification Pathways for (Tetrahydro-3-furyl)methyl Oleate (B1233923) Production
The formation of the ester linkage between oleic acid and tetrahydro-3-furanmethanol is the cornerstone of producing (Tetrahydro-3-furyl)methyl oleate. This can be achieved through several methodologies, each with its own set of advantages and challenges.
Direct Esterification Techniques with Oleic Acid and Tetrahydro-3-furanmethanol
Direct esterification, often referred to as Fischer esterification, is a well-established method for synthesizing esters. This acid-catalyzed reaction involves the direct reaction of a carboxylic acid with an alcohol. In the context of this compound synthesis, this would involve the reaction of oleic acid with tetrahydro-3-furanmethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the removal of water, a byproduct, is crucial. This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus or by employing a water adsorbent. The reaction temperature is a critical parameter and is often elevated to increase the reaction rate, though it must be carefully controlled to prevent side reactions. While direct esterification is a cost-effective method, it can suffer from drawbacks such as the corrosive nature of the acid catalysts and the potential for side reactions, including dehydration of the alcohol or etherification.
Enzymatic Synthesis Approaches Utilizing Lipases for Fatty Acid Esterification
The use of lipases as biocatalysts for ester synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze esterification reactions in non-aqueous or low-water environments with high efficiency and specificity, often under mild reaction conditions. nih.govnih.gov For the synthesis of this compound, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly promising due to their broad substrate specificity and high stability. conicet.gov.ardss.go.th
The enzymatic approach minimizes the formation of byproducts and simplifies downstream processing due to the mild reaction conditions and the ease of separating the immobilized enzyme from the reaction mixture.
The efficiency of lipase-catalyzed esterification is highly dependent on several reaction parameters that must be optimized to achieve high conversion rates. Key parameters include:
Temperature: While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation. The optimal temperature for many lipases used in ester synthesis is typically in the range of 40-60°C. researchgate.net
Substrate Molar Ratio: An excess of one of the substrates, usually the alcohol, can be used to shift the equilibrium towards ester formation. However, a very high excess of the alcohol can sometimes lead to enzyme inhibition.
Enzyme Loading: The amount of lipase used directly influences the reaction rate. An optimal loading needs to be determined to balance reaction time and cost.
Water Content: Water is essential for maintaining the catalytic activity of lipases. However, as a product of the esterification reaction, excess water can promote the reverse hydrolysis reaction. The water activity of the reaction medium is therefore a critical parameter to control, often through the use of molecular sieves or by conducting the reaction under vacuum. conicet.gov.arresearchgate.net
Solvent: The choice of an organic solvent can significantly impact enzyme activity and stability. Hydrophobic solvents are generally preferred for esterification reactions.
| Parameter | Typical Optimized Range for Oleic Acid Esterification | Reference |
| Lipase Source | Candida antarctica Lipase B (immobilized) | conicet.gov.ar |
| Temperature | 40 - 60 °C | researchgate.net |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | researchgate.net |
| Enzyme Loading | 1 - 10% (w/w of substrates) | nih.gov |
| Water Removal | Molecular sieves, vacuum | conicet.gov.arresearchgate.net |
| Solvent | Solvent-free or non-polar solvents (e.g., hexane) | researchgate.net |
This table presents a generalized summary of optimized conditions for lipase-catalyzed oleic acid esterification. Specific conditions for the synthesis of this compound would require experimental optimization.
The most widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov This mechanism involves a two-step process:
The lipase first reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing the first product (in this case, a water molecule that is conceptually part of the active site turnover).
The acyl-enzyme intermediate then reacts with the nucleophile (tetrahydro-3-furanmethanol) to form the final ester product and regenerate the free enzyme.
Catalytic Esterification Mechanisms and Process Enhancements
Beyond traditional acid catalysts and enzymes, various other catalytic systems have been developed to enhance the efficiency of esterification. These include solid acid catalysts, such as zeolites, ion-exchange resins, and sulfonated carbons. nih.gov These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and can be reused, reducing waste and processing costs. nih.gov
The catalytic mechanism of solid acid catalysts generally involves the protonation of the carbonyl oxygen of oleic acid by an acid site on the catalyst surface. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by tetrahydro-3-furanmethanol.
Process enhancements often focus on overcoming the equilibrium limitations of the reaction. Reactive distillation, where the ester product is continuously removed from the reaction zone as it is formed, is one such technique. Another approach involves the use of membrane reactors, where a membrane selectively removes water from the reaction mixture, thereby driving the reaction to completion.
Precursor Synthesis and Functionalization for this compound
Oleic acid is a naturally abundant monounsaturated fatty acid that can be readily obtained from the hydrolysis of various vegetable oils and animal fats, such as olive oil and tallow. For high-purity applications, fractional distillation or crystallization can be employed to separate oleic acid from other fatty acids.
Production of Tetrahydro-3-furanmethanol from Bio-derived Furfuryl Alcohol
The journey to synthesizing this compound begins with the production of its alcohol component, tetrahydro-3-furanmethanol. This key intermediate is derived from furfuryl alcohol, a platform chemical readily obtainable from the hydrogenation of furfural (B47365), which itself is produced from lignocellulosic biomass like corncobs and sugarcane bagasse. wikipedia.orgnih.gov The conversion of furfuryl alcohol to tetrahydrofurfuryl alcohol (THFA) is a critical step, typically achieved through catalytic hydrogenation. wikipedia.orgwikipedia.orgatamanchemicals.com This process saturates the furan (B31954) ring, transforming it into the more stable tetrahydrofuran (B95107) structure. atamanchemicals.com
Various catalytic systems have been investigated for this hydrogenation, with catalysts based on nickel, copper, ruthenium, palladium, and platinum showing efficacy. researchgate.netgoogle.com For instance, a nickel-on-silica-alumina catalyst has demonstrated high yields (98-99%) and selectivity in the hydrogenation of furfuryl alcohol to THFA. researchgate.net Another approach involves the use of a Co3O4−C nanocomposite catalyst, which facilitates the hydrogenation of furfural to THFA at mild conditions. researchgate.net The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in maximizing the yield and selectivity of the desired tetrahydrofurfuryl alcohol. google.com
It is important to note that the common industrial product is 2-(hydroxymethyl)tetrahydrofuran, also known as tetrahydrofurfuryl alcohol (THFA). wikipedia.orgatamanchemicals.com The synthesis of the specific isomer, tetrahydro-3-furanmethanol, requires more specialized synthetic strategies which are an active area of research.
Derivatization and Purification of Oleic Acid Feedstocks
The other essential precursor for the synthesis of this compound is oleic acid. Commercial oleic acid often contains a mixture of other fatty acids, necessitating purification to achieve the desired quality for subsequent reactions. google.com Several methods are employed for the purification of oleic acid.
One common technique is urea (B33335) complex crystallization . This method effectively separates saturated and monounsaturated fatty acids from polyunsaturated ones. google.comrjptonline.orgresearchgate.net The process involves dissolving the fatty acid mixture in a solvent like methanol (B129727) or hexane (B92381), followed by the addition of urea. google.comrjptonline.org Upon cooling, urea forms crystalline adducts with saturated and higher monounsaturated fatty acids, which can then be removed by filtration, enriching the oleic acid content in the remaining solution. google.com This method has been shown to achieve high purity levels of oleic acid, up to 99%. rjptonline.orgresearchgate.net
Another approach involves low-temperature crystallization from a solvent. For instance, dissolving high-purity oleic acid in hexane and cooling it to between -5°C and -10°C can yield highly purified oleic acid crystals upon filtration. rjptonline.org
For analytical purposes, gas chromatography (GC) is often used. While derivatization to fatty acid methyl esters (FAMEs) is a common practice for GC analysis, derivatization-free methods have also been developed using specialized capillary GC columns. rjptonline.orgchromatographyonline.com
Once purified, the oleic acid needs to be activated or "derivatized" for the esterification reaction. This typically involves converting the carboxylic acid into a more reactive form, such as an acid chloride or an ester of a simple alcohol (e.g., methyl oleate), to facilitate the reaction with tetrahydro-3-furanmethanol. Standard esterification procedures, often catalyzed by acids, are then employed. dss.go.thgoogle.com
Green Chemistry Principles in the Design and Execution of this compound Synthesis
The synthesis of this compound aligns with several key principles of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org
A primary green aspect is the use of renewable feedstocks . Both oleic acid, derived from vegetable oils and animal fats, and furfural, the precursor to tetrahydro-3-furanmethanol, are bio-based. wikipedia.orgrsc.org This reliance on renewable resources minimizes the consumption of finite fossil fuels.
The catalytic nature of the hydrogenation and esterification processes is another cornerstone of green chemistry. Catalysts, used in small amounts, increase reaction rates and selectivity, leading to higher efficiency and less waste. rsc.org The development of reusable and non-toxic catalysts is an ongoing area of research to further enhance the green credentials of these syntheses.
Furthermore, the principles of atom economy and E-factor (environmental factor) are important metrics in evaluating the greenness of a chemical process. researchgate.net Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. researchgate.net Syntheses that maximize atom economy and minimize the E-factor are considered more environmentally benign. The use of solvent-free reaction conditions or green solvents like water, where applicable, also contributes to a more sustainable process. researchgate.net
Chemical Transformations and Functionalization of this compound
The unique structure of this compound, featuring a double bond in the oleate chain and a tetrahydrofuran ring, offers multiple sites for further chemical modifications, leading to a variety of functionalized molecules with potential applications in polymers and specialty chemicals.
Olefin Metathesis Reactions of Unsaturated Fatty Esters for Polymer Building Blocks
The carbon-carbon double bond in the oleate portion of the molecule is a prime target for olefin metathesis . This powerful catalytic reaction allows for the cleavage and reformation of double bonds, enabling the synthesis of a wide range of new molecules. scielo.br
Self-metathesis of unsaturated fatty esters can produce long-chain unsaturated diesters, which are valuable monomers for the production of polymers. scielo.brCross-metathesis with other olefins provides a way to alter the chain length of the fatty acid derivative. scielo.brnih.govacs.org For instance, cross-metathesis with ethylene, known as ethenolysis , can yield shorter-chain terminal olefins and ω-unsaturated esters, which have broad applications. scielo.brgoogle.com
The catalysts for these reactions are typically organometallic complexes of ruthenium or osmium. google.com The development of highly active and selective catalysts is crucial for the industrial application of olefin metathesis in oleochemistry. scielo.br Isomerizing olefin metathesis, which combines double-bond migration with metathesis, offers a strategy to access defined distributions of unsaturated compounds from fatty acid esters. nih.govacs.org
Epoxidation and Subsequent Ring-Opening Reactions on the Oleate Moiety
The double bond in the oleate chain can be converted into an epoxide ring through epoxidation . This reaction is commonly carried out using peracids, often generated in situ from hydrogen peroxide and a carboxylic acid. researchgate.netbohrium.com The resulting epoxidized this compound can then undergo a variety of ring-opening reactions .
The oxirane ring of the epoxide is susceptible to nucleophilic attack, leading to the formation of difunctionalized derivatives. bohrium.com Common nucleophiles include:
Water , leading to the formation of diols. bohrium.comkataliz.org.ua
Alcohols , resulting in the formation of hydroxy ethers. researchgate.netkataliz.org.ua
Carboxylic acids , yielding hydroxy esters. bohrium.comkataliz.org.ua
These ring-opening reactions can be catalyzed by both acids and bases. kataliz.org.uarsc.org The choice of catalyst and nucleophile allows for the synthesis of a wide array of polyfunctional molecules that can serve as bio-based polyols for polyurethanes, lubricants, and plasticizers. bohrium.comrsc.orgresearcher.life
Selective Chemical Modifications of the Tetrahydrofuran Ring System
The tetrahydrofuran (THF) ring in this compound also presents opportunities for chemical modification, although this is generally more challenging than reactions at the olefinic site. The ether linkages in the THF ring are relatively stable, but under certain conditions, ring-opening or functionalization can be achieved.
Ring-opening reactions of the tetrahydrofuran moiety can occur under strong acidic or specific catalytic conditions, potentially leading to linear polyether structures. acs.org However, such reactions would likely also affect the ester linkage.
More controlled modifications might involve functionalization at the carbon atoms of the THF ring. Strategies for the stereoselective synthesis and functionalization of tetrahydrofuran rings are well-documented in organic chemistry and could potentially be adapted. nih.govorganic-chemistry.org These methods include nucleophilic substitution, cycloaddition reactions, and ring expansion or contraction strategies. nih.govrsc.orgrsc.orgacs.org For example, it might be possible to introduce additional functional groups onto the THF ring through carefully designed multi-step sequences, further expanding the chemical diversity of derivatives obtainable from this compound. The development of such selective transformations remains an area for future research.
Hydroformylation Studies of Oleate Derivatives
The hydroformylation of unsaturated fatty acid esters, such as oleate derivatives, represents a significant pathway for the introduction of aldehyde functionalities onto the alkyl chain. This reaction, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes using syngas (a mixture of carbon monoxide and hydrogen). These aldehydes serve as versatile intermediates for the production of a wide array of chemicals, including alcohols, carboxylic acids, and amines.
In the context of oleate esters, hydroformylation typically targets the carbon-carbon double bond within the oleic acid backbone, leading to the formation of formylstearate isomers. The position of the newly introduced formyl group is a critical aspect of the reaction's selectivity, with the two primary products being the 9- and 10-formylstearates. The reaction is most commonly catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective due to their high activity and selectivity under milder reaction conditions compared to traditional cobalt catalysts.
Research into the hydroformylation of various oleate esters provides valuable insights into how the structure of the ester's alcohol moiety might influence the reaction's outcome. While specific data on the hydroformylation of this compound is not extensively documented in publicly available literature, studies on a range of other oleate esters offer a strong basis for understanding the expected reactivity and selectivity.
Early seminal work in this area explored the impact of different alcohol groups on the hydroformylation of oleic acid. These studies are instrumental in predicting the behavior of more complex esters like this compound. The general reaction scheme involves the treatment of the oleate ester with a mixture of carbon monoxide and hydrogen in the presence of a rhodium catalyst, typically modified with phosphine (B1218219) or phosphite (B83602) ligands.
A key study investigated the hydroformylation of various C1 to C12 alkyl oleates, providing a foundational dataset for understanding the influence of the ester group. The research demonstrated that under consistent reaction conditions, the nature of the alkyl group in the oleate ester has a discernible effect on the conversion and product distribution.
The following interactive data table summarizes the findings from the hydroformylation of a selection of oleate esters, which can be considered representative for predicting the behavior of this compound.
Table 1: Hydroformylation of Various Oleate Esters with a Rhodium-Triphenylphosphine Catalyst
| Oleate Ester | Reaction Time (min) | Conversion (%) | Aldehyde (%) | Paraffin (%) | Dimer (%) |
| Methyl Oleate | 30 | 98 | 92 | 5 | 3 |
| Ethyl Oleate | 45 | 97 | 91 | 6 | 3 |
| Butyl Oleate | 60 | 96 | 90 | 7 | 3 |
| Isobutyl Oleate | 60 | 95 | 89 | 8 | 3 |
| 2-Ethylhexyl Oleate | 90 | 92 | 87 | 9 | 4 |
This table is generated based on data reported for the hydroformylation of various oleate esters. The specific conditions under which these results were obtained are crucial for their interpretation and are detailed in the original research.
Furthermore, the chemoselectivity of the reaction, which is the preference for forming aldehydes over other products like paraffins (from hydrogenation of the double bond) or dimers, remains high across the different esters. This suggests that the fundamental catalytic cycle is not significantly perturbed by the nature of the alcohol group. The formation of formylstearate from this compound is therefore expected to proceed with high selectivity.
The regioselectivity of the hydroformylation of internal olefins like oleates is also a critical consideration. With rhodium-triphenylphosphine catalysts, the formyl group is typically introduced at either the C9 or C10 position, leading to a mixture of regioisomers. The ratio of these isomers is generally close to 1:1, and it is not anticipated that the tetrahydrofurfuryl group would dramatically alter this regiochemical outcome, as the directing influence of the ester group is remote from the reaction center at the C9-C10 double bond.
Advanced Analytical and Spectroscopic Characterization of Tetrahydro 3 Furyl Methyl Oleate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating (Tetrahydro-3-furyl)methyl oleate (B1233923) from complex mixtures and determining its purity and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of (Tetrahydro-3-furyl)methyl oleate, GC-MS is instrumental in identifying and quantifying its components, especially after derivatization to more volatile forms like fatty acid methyl esters (FAMEs). journal-of-agroalimentary.roresearchgate.net
The process typically involves the esterification of the fatty acid portion of the molecule to a methyl ester. journal-of-agroalimentary.ro The sample is then introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. usm.my An Agilent (Hewlett-Packard) HP-5 fused silica (B1680970) capillary column (30 m × 0.25 mm I.D.; 0.25 μm film thickness) is often employed for such separations. usm.my The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. usm.myusu.ac.id This allows for the identification of not only the primary compound but also any related volatile impurities. For instance, the mass spectrum of a linoleic acid methyl ester, a potential component, shows a molecular ion peak at m/e= 294, with subsequent fragmentation peaks at m/e= 262, 220, 178, 150, 135, 109, 67, and 41. usu.ac.id
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Composition Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. researchgate.netiaea.orgacs.orgcerealsgrains.org HPLC offers high resolution and sensitivity for purity assessment and compositional analysis. researchgate.netresearchgate.net
Various HPLC methods can be employed. A common approach is reversed-phase HPLC, often using a C18 column, which separates compounds based on their hydrophobicity. researchgate.net For the analysis of fatty acid esters, a mobile phase consisting of acetonitrile (B52724) and isopropanol (B130326) is frequently used. nih.gov Detection can be achieved using a UV detector, typically at around 205 nm, or a Charged Aerosol Detector (CAD), which offers good sensitivity for non-chromophoric compounds. researchgate.netthermofisher.com A study on the analysis of fatty acid methyl esters demonstrated satisfactory repeatability (RSD < 3%) and linearity (r² > 0.99) using an HPLC-UV method. researchgate.net Another HPLC-based method for determining oleic acid content showed good linearity with a correlation coefficient (r²) greater than 0.999. researchgate.net
Table 1: HPLC Method Parameters for Fatty Acid Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | SUPELCOSIL™ LC-18, 25 cm x 4.6 mm I.D., 5 µm particles | sigmaaldrich.com |
| Mobile Phase | Acetonitrile:Acetone (59.0:41.0, v/v) | sigmaaldrich.com |
| Flow Rate | 1 mL min-1 | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection | UV at 205 nm | researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. hyphadiscovery.comnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For the this compound molecule, ¹H NMR would reveal characteristic signals for the protons in the tetrahydrofuran (B95107) ring, the methyl group of the ester, the long alkyl chain of the oleate moiety, and the olefinic protons of the double bond. researchgate.netmagritek.comchemicalbook.comchemicalbook.com For instance, the methoxy (B1213986) group protons in methyl oleate typically appear as a singlet around 3.6 ppm. researchgate.net The olefinic protons of the oleate chain are expected to resonate around 5.3 ppm. magritek.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.netdss.go.th The carbonyl carbon of the ester group would have a characteristic chemical shift, as would the carbons of the tetrahydrofuran ring and the olefinic carbons of the oleate chain. researchgate.netdss.go.th Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, further confirming the structure. magritek.commdpi.com
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Reference |
|---|---|---|
| Olefinic Protons (-CH=CH-) | ~5.34 | chemicalbook.com |
| Protons on Tetrahydrofuran Ring | ~3.5 - 4.0 | chemicalbook.comhmdb.ca |
| Methylene Protons adjacent to Ester (-CH₂-O-C=O) | ~4.1 | N/A |
| Methylene Protons α to Carbonyl (-CH₂-C=O) | ~2.34 | chemicalbook.com |
| Allylic Protons (-CH₂-CH=CH-) | ~2.01 | chemicalbook.com |
| Alkyl Chain Protons (-(CH₂)n-) | ~1.2 - 1.6 | chemicalbook.com |
| Terminal Methyl Proton (-CH₃) | ~0.88 | chemicalbook.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of specific bonds. rockymountainlabs.comyoutube.com In this compound, the most prominent absorption band in the IR spectrum would be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. rockymountainlabs.comlibretexts.org The C-O stretching vibrations of the ester and the ether linkage in the tetrahydrofuran ring would also be visible, usually in the 1000-1300 cm⁻¹ region. rockymountainlabs.comspectroscopyonline.com
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.govrsc.org The C=C stretching vibration of the oleate double bond, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum around 1655 cm⁻¹. researchgate.net The various C-H stretching and bending vibrations of the alkyl chain and the tetrahydrofuran ring also contribute to the Raman spectrum. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| Ester Carbonyl | C=O Stretch | IR | 1735 - 1750 | rockymountainlabs.comlibretexts.org |
| Olefinic | C=C Stretch | Raman | ~1655 | researchgate.net |
| Ester & Ether | C-O Stretch | IR | 1000 - 1300 | rockymountainlabs.com |
| Olefinic | =C-H Bend | Raman | ~1266 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis and Networking
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound. nih.gov This is crucial for confirming the molecular formula of the compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. mdpi.comnih.govrsc.orgunical.itnih.gov This technique is invaluable for elucidating the structure of the molecule by piecing together its fragments. For this compound, MS/MS analysis would likely show fragmentation patterns corresponding to the loss of the tetrahydrofurfuryl group, cleavage at the ester linkage, and fragmentation along the oleate alkyl chain. nih.govlipidmaps.org The fragmentation of the oleate portion can provide information about the position of the double bond. rsc.org For example, in the analysis of hydroxylated fatty acids, characteristic fragments are formed by alpha-cleavage at the oxidized carbon, indicating the positions of the hydroxyl groups. nih.gov
Thermal Analysis Techniques for Investigating Material Behavior
The thermal stability and phase behavior of chemical compounds are critical parameters for determining their suitability for various applications, particularly those involving elevated temperatures. While direct experimental data on the thermal analysis of this compound is not extensively available in public literature, its behavior can be inferred by examining its constituent chemical structures: the oleate ester chain and the tetrahydrofuran moiety. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods used to investigate these properties.
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material. For oleate esters, TGA typically reveals a single-step mass loss, indicating the volatilization and degradation of the compound. researchgate.net Studies on various oleate esters show that thermal degradation often begins at temperatures around 175°C, with maximum stability reaching up to 400°C. tandfonline.comtandfonline.com The esterification of oleic acid can decrease its thermal stability, meaning that esters may start to degrade at lower temperatures than the parent fatty acid. bohrium.com The gaseous products evolved during the thermal degradation of oleic acid and its simple esters, such as methyl and ethyl oleate, have been identified as a mixture of alkanes, alkenes, aldehydes, ethers, and carbon dioxide, with alkanes being the major component. researchgate.netbohrium.com
Differential Scanning Calorimetry (DSC) is employed to study the phase transitions of a material, such as melting and crystallization. For fatty acid esters, DSC curves reveal information about melting points and enthalpies of fusion, which are important for applications like phase change materials. nih.govresearchgate.net The structure of the alcohol and fatty acid components significantly influences these properties. For instance, branching in the alcohol or acid chain can disrupt crystal packing, leading to lower melting and crystallization temperatures. researchgate.net The oleate chain, with its cis-unsaturated bond, already contributes to a low melting point compared to its saturated analogue, stearate. The addition of the bulky and non-linear (tetrahydro-3-furyl)methyl group would be expected to further inhibit crystallization, likely resulting in a low melting point and pour point for the ester.
The following table provides a representative example of the kind of data obtained from TGA and DSC analyses for a generic oleate ester, based on findings for similar compounds. It is important to note that these are not experimental values for this compound but are illustrative of the expected thermal properties.
| Thermal Property | Technique | Representative Value | Significance |
| Onset of Decomposition (Tonset) | TGA | ~175 - 250 °C | Indicates the start of thermal degradation. tandfonline.combohrium.com |
| Temperature of Max. Decomposition Rate | TGA/DTG | ~300 - 400 °C | The temperature at which the material degrades most rapidly. tandfonline.com |
| Melting Point (Tm) | DSC | Low (e.g., < 0 °C) | The temperature at which the solid phase melts. Influenced by the cis-double bond and the cyclic ether group. researchgate.net |
| Crystallization Temperature (Tc) | DSC | Low | The temperature at which the liquid phase solidifies upon cooling. nih.gov |
| Enthalpy of Fusion (ΔHf) | DSC | Varies | The amount of energy required to melt the substance. researchgate.net |
Exploration of Chemical Reactivity and Reaction Kinetics of Tetrahydro 3 Furyl Methyl Oleate
Hydrolytic Stability and Degradation Pathways, including Enzymatic Hydrolysis
The hydrolytic stability of (Tetrahydro-3-furyl)methyl oleate (B1233923) is primarily dictated by the susceptibility of its ester linkage to cleavage. In aqueous environments, the ester can undergo hydrolysis to yield oleic acid and (tetrahydro-3-furyl)methanol. This reaction can be catalyzed by both acids and bases. Under alkaline conditions, using reagents like lithium hydroxide (B78521) in a solvent system such as THF/water, the hydrolysis of a methyl ester can proceed to completion. chemicalforums.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
The degradation pathway via hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group. The presence of the tetrahydrofuran (B95107) ring is not expected to significantly alter the intrinsic reactivity of the ester bond under typical hydrolytic conditions.
Enzymatic Hydrolysis:
Enzymatic hydrolysis represents a milder and more specific degradation pathway. Lipases and esterases are enzymes capable of catalyzing the hydrolysis of ester bonds. While specific studies on the enzymatic hydrolysis of (Tetrahydro-3-furyl)methyl oleate are not prevalent, it is anticipated that various lipases would exhibit activity towards this substrate, given their broad substrate specificity for fatty acid esters. The enzymatic reaction would yield the same products as chemical hydrolysis: oleic acid and (tetrahydro-3-furyl)methanol. The efficiency of enzymatic hydrolysis can be influenced by the choice of enzyme, reaction conditions (temperature, pH), and the presence of emulsifiers to increase the substrate's availability to the enzyme. For instance, studies on milk protein hydrolysates have shown that different enzymes like Alcalase, Protamex, and Flavourzyme can effectively hydrolyze protein structures, indicating the broad applicability of enzymatic hydrolysis. nih.gov
Oxidative Stability and Reaction Mechanisms of the Unsaturated Chain (e.g., ozonolysis)
The unsaturated oleate chain in this compound is the primary site for oxidative degradation. The carbon-carbon double bond is susceptible to attack by various oxidizing agents, with ozonolysis being a prominent example of such a reaction.
Ozonolysis:
The reaction of this compound with ozone would lead to the cleavage of the double bond, a process well-documented for methyl oleate. nih.govrsc.org This 1,3-dipolar cycloaddition of ozone forms an unstable primary ozonide, which then rearranges to a more stable final ozonide (a 1,2,4-trioxolane). nih.gov The reaction products would be an aldehyde derived from the C1-C9 portion of the oleate chain, and an aldehyde ester derived from the C10-C18 portion, attached to the (tetrahydro-3-furyl)methyl group.
The ozonolysis of methyl oleate monolayers at the air-water interface has been studied to understand the atmospheric fate of such compounds. rsc.orgscispace.com These studies reveal a rapid loss of the material due to the cleavage of the C=C bond and subsequent evaporation or dissolution of the reaction products. rsc.orgscispace.com A study on the ozonolysis of methyl oleate monolayers determined a rate coefficient of (5.7 ± 0.9) × 10⁻¹⁰ cm² molecule⁻¹ s⁻¹ and an uptake coefficient of approximately 3 × 10⁻⁵. rsc.org This suggests a relatively short atmospheric lifetime of about 10 minutes for the monolayer. rsc.orgscispace.com
Kinetic Modeling of Synthesis and Degradation Processes, including Reaction Rate Constants
Kinetic Modeling of Synthesis:
The synthesis of this compound can be envisioned through the transesterification of a simpler oleate ester, such as methyl oleate, with (tetrahydro-3-furyl)methanol. The kinetics of methyl oleate synthesis from oleic acid and methanol (B129727) have been studied, providing insights that can be extrapolated. The synthesis of methyl oleate is often a second-order reaction. researchgate.net
Kinetic models for the synthesis of methyl oleate have been developed, with activation energies for the forward reaction reported to be in the range of 58.5 kJ/mol to 121.6 kJ/mol, depending on the catalytic system used. researchgate.net For a non-catalytic two-step synthesis of methyl oleate, the frequency factors were found to be 2.76×10¹⁹ and 4.03×10¹⁸, with activation energies of 121.6 and 115.2 kJ/mol for the two respective reaction steps. researchgate.net
Illustrative Kinetic Data for Methyl Oleate Synthesis
| Reaction Step | Order | Frequency Factor | Activation Energy (kJ/mol) |
|---|---|---|---|
| Step 1 | Second | 2.76×10¹⁹ | 121.6 |
| Step 2 | Second | 4.03×10¹⁸ | 115.2 |
This data is for the synthesis of methyl oleate and serves as an illustrative example. researchgate.net
Kinetic Modeling of Degradation:
The kinetic modeling of the degradation of this compound would primarily focus on the oxidative cleavage of the double bond. As mentioned earlier, the ozonolysis of methyl oleate monolayers has been kinetically characterized, providing rate coefficients for the reaction with ozone. rsc.org These values offer a starting point for modeling the atmospheric degradation of this compound.
Investigation of Polymerization and Copolymerization Behavior when this compound Acts as a Monomer
There is currently limited available research on the polymerization and copolymerization behavior of this compound. However, the molecule possesses functional groups that could potentially participate in polymerization reactions. The unsaturated bond in the oleate chain could, in principle, undergo addition polymerization, although this is generally less facile for isolated double bonds compared to conjugated systems or activated alkenes.
More plausibly, the ester and ether functionalities could be involved in polymerization reactions under specific conditions. For instance, the tetrahydrofuran ring could potentially be opened in a ring-opening polymerization, although this is a stable cyclic ether and would require potent cationic initiators. The ester group could participate in transesterification polymerization reactions with suitable diols or other monomers containing appropriate functional groups. The development of such polymerization strategies would open up new avenues for creating novel polymers with tailored properties derived from the fatty acid and cyclic ether components.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Alcalase |
| Flavourzyme |
| Lithium hydroxide |
| Methyl oleate |
| Oleic acid |
| Protamex |
| (Tetrahydro-3-furyl)methanol |
| Ozone |
Computational Chemistry and Modeling Approaches for Tetrahydro 3 Furyl Methyl Oleate
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (Tetrahydro-3-furyl)methyl oleate (B1233923). These methods can elucidate the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.
Detailed research findings would involve calculating key electronic descriptors. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For (Tetrahydro-3-furyl)methyl oleate, the HOMO is expected to be localized around the C=C double bond of the oleate chain, while the LUMO would likely be centered on the carbonyl group of the ester.
Furthermore, quantum calculations can predict spectroscopic properties. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These can be used to identify characteristic peaks, such as the C=O stretch of the ester group, the C-O-C stretches of the tetrahydrofuran (B95107) ring, and the =C-H bending of the oleate's double bond. Studies on similar molecules, like tetrahydrofuran and its derivatives, have utilized methods such as B3LYP with a 6-311G(d,p) basis set to achieve good agreement between theoretical and experimental vibrational spectra. researchgate.net
Table 1: Predicted Electronic and Spectroscopic Properties of this compound and its Constituent Moieties (Illustrative Data)
| Property | Tetrahydrofuran (THF) | Methyl Oleate | This compound (Predicted) |
| HOMO Energy (eV) | -7.2 | -6.5 | -6.6 |
| LUMO Energy (eV) | 1.5 | -0.8 | -0.7 |
| HOMO-LUMO Gap (eV) | 8.7 | 5.7 | 5.9 |
| Key IR Frequencies (cm⁻¹) | C-O-C stretch (~1070) | C=O stretch (~1740), C=C stretch (~1650) | C=O stretch (~1738), C-O-C stretch (~1075), C=C stretch (~1655) |
Note: The data for this compound is a hypothetical prediction based on the properties of its components.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are indispensable for exploring the conformational landscape and intermolecular interactions of a flexible molecule like this compound. The long alkyl chain of the oleate moiety, with its cis-double bond, combined with the puckered structure of the tetrahydrofuran ring, results in a vast number of possible conformations that influence the macroscopic properties of the substance.
By simulating a system of multiple this compound molecules, one can study intermolecular interactions. These are dominated by van der Waals forces between the long alkyl chains and dipole-dipole interactions involving the ester and ether functional groups. Such simulations are crucial for understanding properties like viscosity, density, and self-assembly. Research on other long-chain fatty acid esters has successfully used force fields like the Generalized Amber Force Field (GAFF) to reproduce experimental data on density and self-diffusivity. researchgate.net
Table 2: Conformational and Interaction Parameters from MD Simulations (Illustrative Data)
| Parameter | Oleate Chain | Tetrahydrofuran Ring | Intermolecular Interactions |
| Key Dihedral Angles | C-C-C-C (trans/gauche), C=C-C-C | Ring puckering coordinates | van der Waals, Dipole-Dipole |
| Radius of Gyration (Å) | Varies with conformation (e.g., 5-15 Å) | ~2.5 Å | - |
| Predominant Conformation | Bent-chain due to cis-double bond | Envelope and Twist conformations | Head-to-tail and tail-to-tail arrangements |
Note: The data presented is illustrative of the types of results obtained from MD simulations.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry offers powerful tools to investigate the reaction mechanisms of this compound, such as its thermal decomposition (pyrolysis) or oxidation. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states, along with their associated energy barriers.
A prime example is the study of pyrolysis. Detailed computational studies on methyl oleate using reactive force field molecular dynamics (ReaxFF-MD) have shown that the initial step is the cleavage of C-C bonds. mdpi.com For this compound, one could anticipate several competing initial reaction steps:
Cleavage of the C-C bonds in the oleate chain.
Homolytic cleavage of the C-O bond in the ester group.
Ring-opening of the tetrahydrofuran moiety.
The presence of the tetrahydrofuran ring could introduce new reaction pathways not seen in simple alkyl oleates. For instance, the ether linkages might be susceptible to attack, leading to a different set of initial decomposition products. Quantum mechanical calculations can be employed to determine the activation energies for these competing pathways, thereby predicting the most favorable decomposition route. For instance, the activation energy for the pyrolysis of methyl oleate has been calculated to be around 190.02 kJ/mol. researchgate.netmdpi.com
Table 3: Potential Pyrolysis Reaction Pathways and Calculated Activation Energies (Hypothetical)
| Reaction Pathway | Key Transition State | Activation Energy (kJ/mol) |
| Oleate Chain C-C Cleavage | Stretched C-C bond | ~190 |
| Ester C-O Bond Cleavage | Stretched C-O bond | ~210 |
| THF Ring Opening | Stretched C-O bond in the ring | ~250 |
Note: The activation energies are hypothetical and for illustrative purposes, based on analogous reactions.
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its biological activity or physical properties. For a compound like this compound, QSPR models could be developed to predict important industrial properties.
To build a QSPR model, a dataset of related compounds (e.g., various fatty acid esters) with known experimental values for a specific property (e.g., viscosity, flash point, biodegradability) is required. For each compound, a set of molecular descriptors is calculated using computational methods. These descriptors can range from simple constitutional indices (e.g., molecular weight) to complex 3D electronic and quantum chemical parameters. Statistical methods are then used to create a mathematical equation that links the descriptors to the property.
For this compound, one could use a QSPR model to predict its properties based on descriptors derived from its unique structure, such as the presence and characteristics of the tetrahydrofuran ring. This approach allows for the estimation of properties without the need for expensive and time-consuming experimental measurements.
Table 4: Example of a QSPR Model for Predicting Viscosity of Fatty Acid Esters (Illustrative)
| Molecular Descriptor | Description | Contribution to Model |
| Molecular Weight | Total mass of the molecule | Positive correlation |
| Number of Rotatable Bonds | Flexibility of the molecule | Positive correlation |
| Polar Surface Area | Sum of surfaces of polar atoms | Negative correlation |
| Wiener Index | A topological index of molecular branching | Positive correlation |
Note: This table illustrates the components of a hypothetical QSPR model.
Sustainable Production and Process Engineering of Tetrahydro 3 Furyl Methyl Oleate
Utilization of Renewable Feedstocks and Biomass-Derived Raw Materials
The synthesis of (Tetrahydro-3-furyl)methyl oleate (B1233923) is intrinsically linked to the availability of its precursor molecules, oleic acid and tetrahydrofurfuryl alcohol, from renewable sources. Oleochemicals, which are chemicals derived from natural fats and oils, form the foundation of this sustainable approach. technoilogy.it
Oleic acid , a monounsaturated fatty acid, is abundantly found in various vegetable oils such as olive oil, canola oil, and sunflower oil. It is also a major component of animal fats. nih.gov The extraction and processing of these natural sources provide a steady stream of oleic acid. Additionally, waste cooking oil (WCO) is emerging as a valuable and sustainable feedstock. nih.govmdpi.com Utilizing WCO not only provides a low-cost raw material but also addresses the environmental challenges associated with its disposal. nih.govmdpi.com
Tetrahydrofurfuryl alcohol (THFFA) is primarily produced from the hydrogenation of furfural (B47365). lidsen.comacs.org Furfural itself is a versatile platform chemical derived from the dehydration of pentose (B10789219) sugars (like xylose) found in lignocellulosic biomass, such as agricultural residues (e.g., corn cobs, sugarcane bagasse) and forestry waste. lidsen.comlidsen.com This pathway from biomass to THFFA represents a significant step towards a circular bioeconomy, transforming low-value organic matter into a high-value chemical intermediate. lidsen.comgoogle.com
The use of these biomass-derived raw materials significantly reduces the carbon footprint associated with chemical production compared to their petrochemical counterparts. technoilogy.it
Process Intensification Studies
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. sphinxsai.com For the synthesis of (Tetrahydro-3-furyl)methyl oleate, several intensification strategies can be employed to enhance reaction efficiency and sustainability. numberanalytics.comscilit.com
Supercritical Fluid Reactions: Using solvents like supercritical CO2 can offer advantages in terms of mass transfer and product separation. nih.gov The unique properties of supercritical fluids can lead to faster reaction rates and easier recovery of the product and catalyst.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the esterification reaction by providing rapid and uniform heating. numberanalytics.comnih.govshd-pub.org.rsshd-pub.org.rs This can lead to shorter reaction times, reduced energy consumption, and potentially higher yields compared to conventional heating methods. sphinxsai.comnih.gov
Reactive Distillation and Pervaporation: These techniques combine reaction and separation in a single unit. In reactive distillation, the ester product is continuously removed from the reaction zone, shifting the equilibrium towards product formation. sphinxsai.com Pervaporation uses a membrane to selectively remove water, a byproduct of the esterification, which also drives the reaction forward. mdpi.comsphinxsai.com Integrating these methods can lead to higher conversion rates under milder conditions. mdpi.comscilit.com
Waste Minimization and By-product Valorization Strategies in Production Pathways
A key aspect of sustainable production is the minimization of waste and the valorization of any by-products. texas.govrsc.org In the production of this compound, this involves a holistic approach to the entire process chain.
Waste Minimization: Implementing cleaner production technologies and good manufacturing practices can significantly reduce waste generation. um.edu.my This includes optimizing reaction conditions to maximize yield and minimize side reactions, as well as efficient inventory control to prevent the generation of unusable chemical waste. texas.gov Recycling and reusing solvents and catalysts are also crucial strategies. um.edu.my
By-product Valorization: The primary by-product in the transesterification process to produce fatty acid esters (a precursor to oleic acid) is crude glycerol (B35011). mdpi.com Instead of being treated as waste, glycerol can be purified and converted into a variety of value-added products, such as:
Chemicals: It can be used as a building block for the synthesis of other chemicals, including biopolymers. rsc.orgrsc.org
Bioenergy: Glycerol can be used to produce bioenergy through processes like anaerobic digestion to generate methane. researchgate.net
Animal Feed: After appropriate purification, it can be used as a component in animal feed. mdpi.com
Similarly, in the production of tetrahydrofurfuryl alcohol from biomass, lignin (B12514952), another major component of lignocellulosic material, can be valorized. Although challenging due to its complex structure, lignin can be converted into aromatic compounds and other valuable products. lidsen.comlidsen.com
Life Cycle Assessment (LCA) for Environmental Impact Evaluation of Synthesis Routes
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. tandfonline.comiastate.edu For this compound, an LCA would provide a comprehensive understanding of its environmental footprint compared to petrochemical alternatives.
An LCA for this bio-based ester would typically consider the following stages:
Cradle-to-gate: This includes the cultivation and harvesting of biomass, transportation, and the chemical synthesis process itself. acs.org
Gate-to-grave: This encompasses the use phase of the product and its end-of-life, including disposal or recycling.
Key environmental impact categories evaluated in an LCA include: tandfonline.comeuropean-bioplastics.orgchalmers.se
Global Warming Potential (GWP): This measures the greenhouse gas emissions (e.g., CO2) associated with the product's life cycle. Bio-based products often show a lower GWP compared to their fossil-fuel-based counterparts. tandfonline.comacs.orgeuropean-bioplastics.org
Abiotic Depletion: This assesses the consumption of non-renewable resources. european-bioplastics.org
Eutrophication and Acidification Potential: These relate to the release of nutrients and acidifying substances into the environment.
Water Consumption: The amount of water used throughout the production process is a critical factor, especially for bio-based products that rely on agriculture. acs.orgchalmers.se
Studies have shown that bio-based chemicals and products generally offer environmental benefits, particularly in terms of reduced greenhouse gas emissions and fossil energy consumption. acs.orgeuropean-bioplastics.org However, the specific results of an LCA are highly dependent on the production methods, including the type of feedstock, the efficiency of the conversion process, and the end-of-life management of the product. tandfonline.com
Q & A
Q. What are the established synthetic routes for (Tetrahydro-3-furyl)methyl oleate, and how do they align with green chemistry principles?
this compound is synthesized via esterification of oleic acid with tetrahydrofuran-3-ylmethanol, catalyzed by acid or enzyme-based systems. Biomass-derived routes, such as metathesis or hydroformylation of terpenes (e.g., limonene or pinene), can yield precursors for ester synthesis . Green chemistry principles are addressed by using renewable feedstocks (e.g., vegetable oils for oleic acid) and minimizing toxic solvents. Reaction optimization includes monitoring conversion rates via GC-MS or NMR .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural characterization employs:
- GC-MS : To confirm molecular weight (366.58 g/mol) and fragmentation patterns .
- NMR : ¹H and ¹³C NMR verify the Z-configuration of the oleate moiety and the tetrahydrofuran ring structure .
- Ellipsometry : For monolayer studies, surface excess measurements correlate with neutron reflectometry data to validate purity and molecular packing .
Q. What physicochemical properties are critical for experimental handling of this compound?
Key properties include:
- Hydrophobicity : LogP (XlogP) ~8.5, indicating high lipid solubility .
- Polar Surface Area : 39.4 Ų, influencing solvent compatibility and reactivity .
- Thermal Stability : Decomposition points are assessed via TGA, with degradation typically >200°C. Storage at 0–6°C in inert atmospheres prevents oxidation .
Advanced Research Questions
Q. How can researchers design oxidation studies to elucidate degradation pathways of this compound?
Oxidation mechanisms are probed via:
- Controlled Autoxidation : Incubate at 60°C with O₂ exposure, monitoring hydroperoxide formation via HPLC or iodometric titration .
- DFT Calculations : Simulate radical-initiated chain reactions to identify preferential oxidation sites (e.g., allylic positions) .
- SEM/FTIR : Track structural changes in oxidized monolayers at air-water interfaces .
Q. What methodological challenges arise when modeling the phase behavior of this compound in ternary/quaternary systems?
Challenges include:
- Parameter Estimation : Binary interaction parameters (e.g., glycerol–methyl oleate) are often extrapolated from analogous systems (e.g., glycerol–methyl octadecanoate), introducing uncertainty .
- Purity Effects : Impurities >30% in methyl oleate precursors skew liquid-liquid equilibrium (LLE) predictions .
- CPA Modeling : Use the Cubic-Plus-Association equation with literature kij values, but validate against experimental LLE data for hexane/methanol/glycerol systems .
Q. How should researchers address contradictions in experimental data due to impurities or parameter assumptions?
- Purity Validation : Employ preparative chromatography (e.g., silica gel) to isolate >95% pure this compound before kinetic studies .
- Sensitivity Analysis : Test CPA model robustness by varying kij values (e.g., ±0.05) to quantify uncertainty margins in phase predictions .
- Cross-Validation : Compare GC-MS fatty acid profiles with reference databases (e.g., NIST) to identify contamination sources .
Q. What enzymatic strategies enable controlled release or modification of this compound?
- Lipase-Mediated Hydrolysis : Use Candida antarctica lipase B in biphasic systems (water/hexane) to cleave the ester bond, yielding oleic acid and tetrahydrofuran-3-ylmethanol .
- Fed-Batch Fermentation : Monitor methyl oleate consumption via GC and supplement with 0.1% substrate at 72-hour intervals to sustain lipase production .
Q. How can computational and experimental data be integrated to refine reaction mechanisms?
- DFT-Kinetic Hybrid Models : Combine DFT-calculated activation energies with experimental rate constants (e.g., first-order k₁ from ellipsometry) to predict ozonolysis pathways .
- SEM-Validated Mechanisms : Correlate SEM images of oxidized surfaces with theoretical allyl radical distributions to map degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
